molecular formula C12H12N2O2 B1460415 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde CAS No. 870837-18-6

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B1460415
CAS No.: 870837-18-6
M. Wt: 216.24 g/mol
InChI Key: ZPKLQDKQGVSJST-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12N2O2 It is characterized by the presence of a methoxy group, an imidazole ring, and a benzaldehyde moiety

Biochemical Analysis

Biochemical Properties

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . The compound’s interaction with CYP1A2 suggests that it may influence the metabolic pathways of substances processed by this enzyme. Additionally, this compound may interact with other cytochrome P450 enzymes, further affecting metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it may affect the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with CYP1A2 results in the inhibition of this enzyme’s activity, affecting the metabolism of its substrates . Furthermore, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of various substrates . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical processes and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments . These interactions can influence the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-methylimidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

    Reduction: 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of both a methoxy group and an imidazole ring, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications. This dual functionality makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

3-methoxy-4-(4-methylimidazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-6-14(8-13-9)11-4-3-10(7-15)5-12(11)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKLQDKQGVSJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650733
Record name 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870837-18-6
Record name 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of pyrrolidine (18 mL) in THF (45 mL) was added dropwise to a solution of sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene, 56 mL) in THF (60 mL) at −5° C. or less over 15 minutes. The reaction solution was stirred at room temperature for one hour. Then, a suspension of tert-butoxide (2.10 g) in THF (15 mL) was added dropwise to the reaction solution at room temperature, and the reaction solution was stirred for 15 minutes. The above reaction solution was added dropwise to a solution of methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate (20 g) in THF (50 mL) under ice-cooling over 30 minutes. The reaction solution was stirred at room temperature for two hours, and then a 5 N sodium hydroxide solution (150 mL) was added dropwise to the reaction solution. Ethyl acetate was added to the reaction solution, and the organic layer was separated. The organic layer was washed with a saturated ammonium chloride solution and brine in this order. The organic layer was dried over anhydrous magnesium sulfate and filtered on a silica gel pad, and then the filtrate was concentrated under reduced pressure. The residue was diluted with ethyl acetate, and the precipitated solid was collected by filtration. The resulting solid was air-dried overnight to obtain 7.10 g of the title compound. Further, the crystallization mother liquor was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate-2-propanol system) to obtain 2.65 g of the title compound.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a THF (60 mL) solution of sodium bis(2-methoxyethoxy)aluminum hydride (65% toluene solution, 56 mL), a THF (45 mL) solution of pyrrolidine (18 mL) was added dropwise for 15 minutes at −5° C. or less. The reaction solution was agitated at room temperature for 1 hour, a THF (15 mL) suspension of tert-butoxide (2.10 g) was added dropwise to the reaction solution at room temperature and the reaction mixture was agitated for 15 minutes. The reaction mixture was added dropwise to a THF (50 mL) solution of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid methyl ester (20 g) under ice-cooling for 30 minutes. The reaction mixture was agitated at room temperature for 2 hours and a 5N sodium hydroxide solution (150 mL) was added dropwise to the reaction solution. Ethyl acetate was added to the reaction solution and the organic layer was partitioned. The organic layer was washed with a saturated ammonium chloride solution and a saturated saline solution in this order. The organic layer was dried over anhydrous magnesium sulfate, and the filtrate was concentrated under reduced pressure after filtration with a silica gel pad. The residue was diluted with ethyl acetate and the deposited solids were separated by filtering. 7.10 g of the title compound was obtained by air-drying the obtained solids overnight. Furthermore, crystallization mother liquid was concentrated under reduced pressure, the residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate-2-propanol system), and 2.65 g of the title compound was obtained.
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
2.1 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Potassium carbonate (4.05 g) was added to a DMF (50 mL) solution of 4-fluoro-3-methoxybenzaldehyde (3.00 g) and 4-methylimidazole (3.307 g), and the reaction liquid was stirred overnight at 100° C. The resultant reaction mixture was concentrated under reduced pressure, followed by adding water and ethyl acetate to the residue to separate an organic layer. The organic layer was washed with saturated saline, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified using silica gel column chromatography (elution solvent: a hexane-ethyl acetate system) to provide 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (856 mg) and 3-methoxy-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde (44 mg).
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.307 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
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Reactant of Route 6
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